molecular formula C19H20O7 B12849257 (3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate

(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate

Cat. No.: B12849257
M. Wt: 360.4 g/mol
InChI Key: HTMCLLSRQWRPTN-ITRNXJSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate is a complex organic molecule with a unique structure It features multiple functional groups, including hydroxymethyl, methylene, dioxo, epoxy, and methacrylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include methacrylic acid, epoxides, and hydroxymethylating agents. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The dioxo groups can be reduced to hydroxyl groups.

    Substitution: The methylene group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formic acid, while reduction of the dioxo groups can produce diols.

Scientific Research Applications

(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, its methacrylate group can participate in polymerization reactions, while the epoxy group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate: stands out due to its complex structure and multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique combination of hydroxymethyl, methylene, dioxo, epoxy, and methacrylate groups makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14-,16+,19-/m1/s1

InChI Key

HTMCLLSRQWRPTN-ITRNXJSWSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C

Canonical SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Origin of Product

United States

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